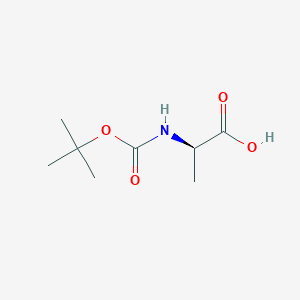

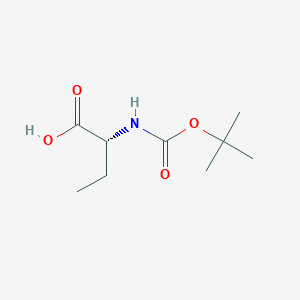

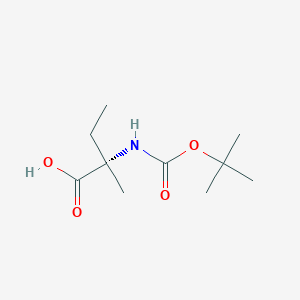

(S)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid

説明

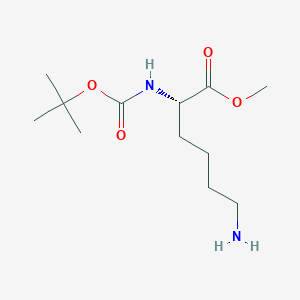

“(S)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid” is a monoprotected derivative of DAP . It is used in the synthesis of glucosamine synthase inhibitors, a myosin kinase inhibitor , and in the preparation of indole derivatives as efflux pump inhibitors for treatment and prevention of bacterial infections .

Synthesis Analysis

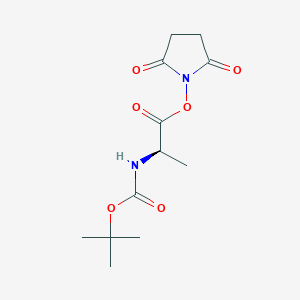

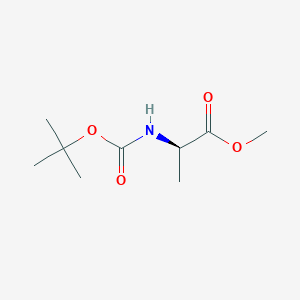

The synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . A robust method for preparing unprotected NCA monomers in air and under moisture has been reported, which employs epoxy compounds as ultra-fast scavengers of hydrogen chloride .

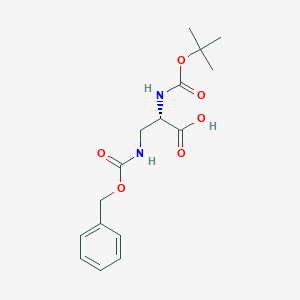

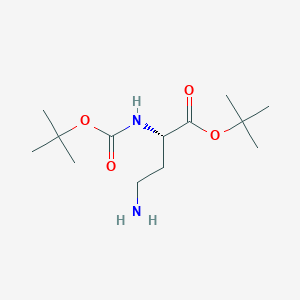

Molecular Structure Analysis

The molecular structure of “(S)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid” is represented by the linear formula C24H33NO5Si .

Chemical Reactions Analysis

The tert-butyloxycarbonyl-protected amino acid ionic liquids have been used as the starting materials in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .

科学的研究の応用

Renin Inhibitors : A stereoselective synthesis of a compound related to (S)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid was described for the preparation of renin inhibitory peptides, which are potent inhibitors of human plasma renin (Thaisrivongs et al., 1987).

Polymorphic Forms Study : The compound exhibited polymorphic forms in certain conditions, providing insights into its molecular conformation and potential applications in peptide design (Gebreslasie et al., 2011).

Synthesis of Non-Natural Alpha-Amino Acids : It was used as a key intermediate in the synthesis of enantiopure non-natural alpha-amino acids, demonstrating its versatility in creating diverse amino acid structures (Constantinou-Kokotou et al., 2001).

Microsporin B Synthesis : The compound played a crucial role in the synthesis of microsporin B, an unusual amino acid residue and key fragment in certain peptide chains (Swaroop et al., 2014).

Collagen Cross-Links : It was utilized in an efficient synthesis process for the preparation of collagen cross-links, highlighting its importance in biochemical applications (Adamczyk et al., 1999).

Metabolic Studies in Thermophilic Archaeon : The compound was analyzed in the context of organic acids and stable isotope metabolic studies, providing insights into microbial metabolism (Rimbault et al., 1993).

Baker's Yeast Reduction Applications : Its derivatives were investigated in the baker's yeast reduction of N-protected amino acid esters, showing its role in producing biologically active substances (Hashiguchi et al., 1992).

特性

IUPAC Name |

(2S)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-6-10(5,7(12)13)11-8(14)15-9(2,3)4/h6H2,1-5H3,(H,11,14)(H,12,13)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHZXLTCEPXVCSV-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@](C)(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid | |

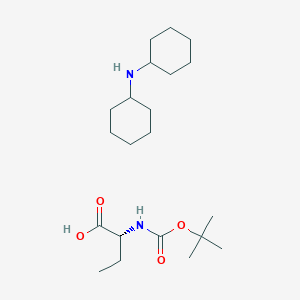

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

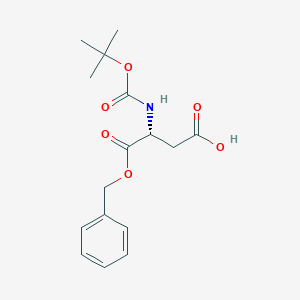

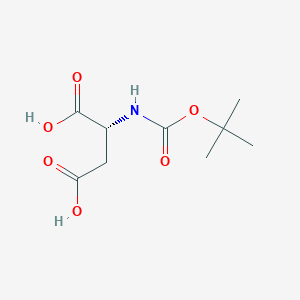

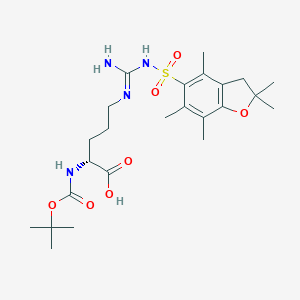

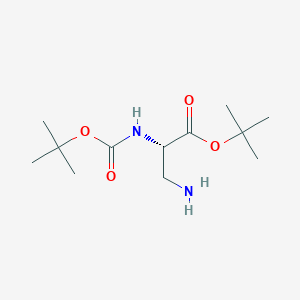

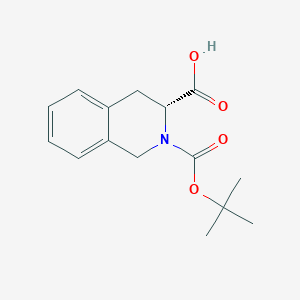

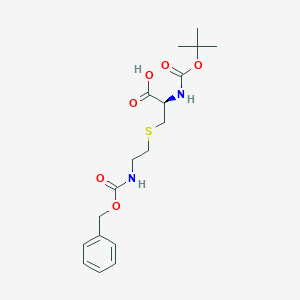

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。